5-Bromo-4,7-dimethoxy-1H-indole
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Overview
Description
5-Bromo-4,7-dimethoxy-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,7-dimethoxy-1H-indole typically involves the bromination of 4,7-dimethoxyindole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,7-dimethoxy-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction reactions can produce quinones or dihydro derivatives, respectively .
Scientific Research Applications
5-Bromo-4,7-dimethoxy-1H-indole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-4,7-dimethoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Lacks the methoxy groups present in 5-Bromo-4,7-dimethoxy-1H-indole.
4,7-Dimethoxyindole: Lacks the bromine atom present in this compound.
5-Bromo-2-methylindole: Contains a methyl group instead of methoxy groups.
Uniqueness
This compound is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10BrNO2 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
5-bromo-4,7-dimethoxy-1H-indole |
InChI |
InChI=1S/C10H10BrNO2/c1-13-8-5-7(11)10(14-2)6-3-4-12-9(6)8/h3-5,12H,1-2H3 |
InChI Key |
CVMGYJWPCSOZTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1NC=C2)OC)Br |
Origin of Product |
United States |
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